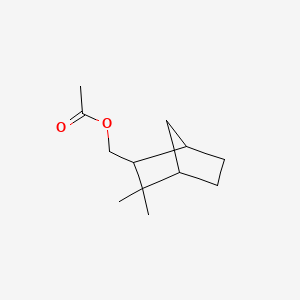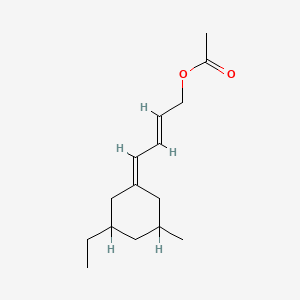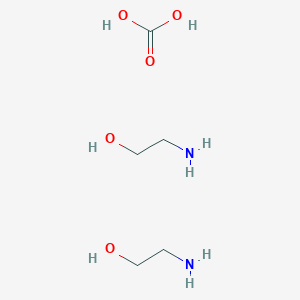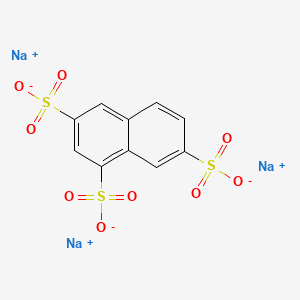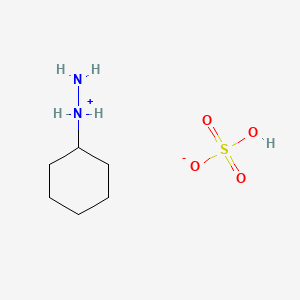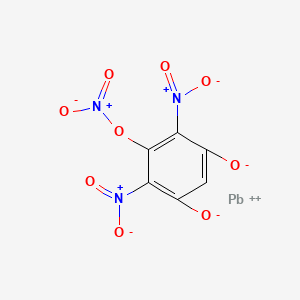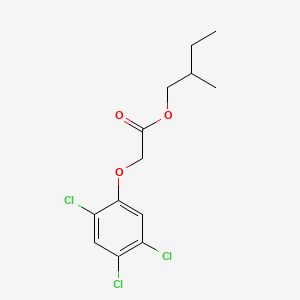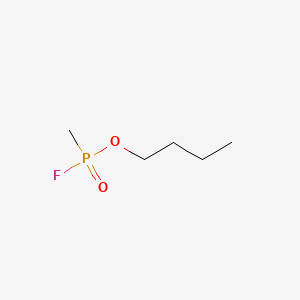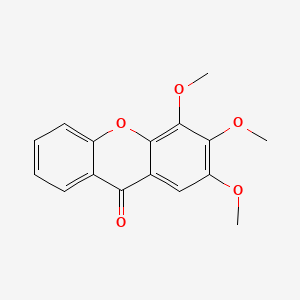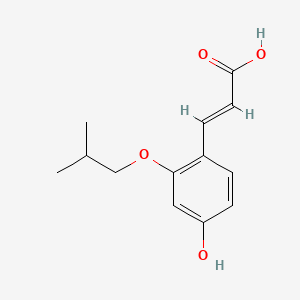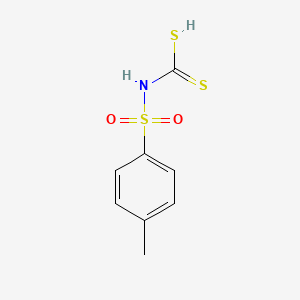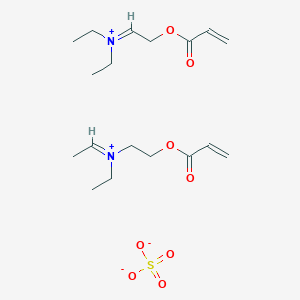
Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate is a chemical compound with the molecular formula C18H32N2O8S and a molecular weight of 440.55204 g/mol. It is known for its unique structure, which includes two acrylate groups attached to an ethyl diethylammonium moiety, and is often used in various scientific and industrial applications.
Métodos De Preparación
The synthesis of Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate typically involves the reaction of diethylaminoethyl acrylate with sulfuric acid. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to maintain product purity and yield.
Análisis De Reacciones Químicas
Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form polymers.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diethylammonium group.
Hydrolysis: Under acidic or basic conditions, the ester bonds in the compound can be hydrolyzed to form the corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mecanismo De Acción
The mechanism of action of Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of hydrogels and other polymeric materials. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate can be compared to other similar compounds such as:
Diethylaminoethyl acrylate: A precursor in the synthesis of this compound.
Acrylamide: Another monomer used in polymer synthesis, but with different properties and applications.
Methacryloyloxyethyl trimethylammonium chloride: A similar compound with a different ammonium group, used in various polymer applications.
The uniqueness of this compound lies in its dual acrylate groups and diethylammonium moiety, which provide distinct reactivity and functionality compared to other compounds.
Propiedades
Número CAS |
63623-23-4 |
|---|---|
Fórmula molecular |
C18H32N2O8S |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
diethyl(2-prop-2-enoyloxyethylidene)azanium;ethyl-ethylidene-(2-prop-2-enoyloxyethyl)azanium;sulfate |
InChI |
InChI=1S/2C9H16NO2.H2O4S/c2*1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h4,7H,1,5-6,8H2,2-3H3;4-5H,1,6-8H2,2-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
JBXPJQAVYKQRKT-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](=CCOC(=O)C=C)CC.CC[N+](=CC)CCOC(=O)C=C.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



